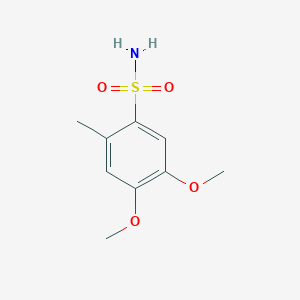
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide
Cat. No. B1460998
Key on ui cas rn:
60987-21-5
M. Wt: 231.27 g/mol
InChI Key: ILIDHKYQCNECHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04038407
Procedure details


18 gm (0.07 mol) of the compound obtained in step (a) were suspended in 200 ml of concentrated ammonia, and the suspension was stirred at room temperature for 4 hours. Thereafter, the mixture was suction-filtered, the filter cake was washed with water, and the desired sulfonamide was obtained as an amorphous product after drying. Rf -value (benzene/acetone = 1/1): 0.6.
Name
compound
Quantity
18 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](Cl)([OH:4])(=O)=[O:2].[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][CH:8]=1.[NH3:17]>>[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=1[S:1]([NH2:17])(=[O:4])=[O:2] |f:0.1|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)Cl.CC1=CC=C(C(=C1)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the mixture was suction-filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
